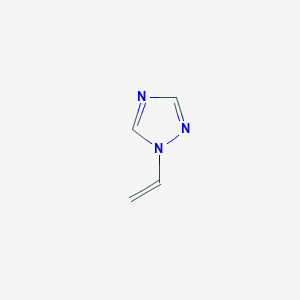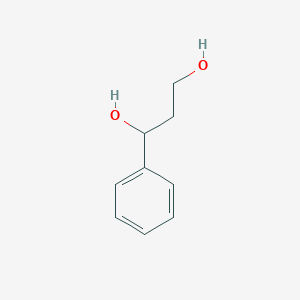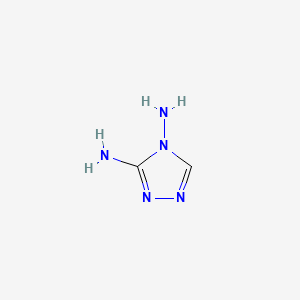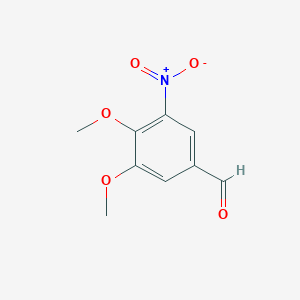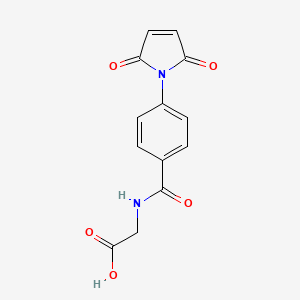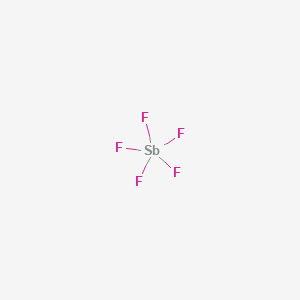
Antimony pentafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony pentafluoride appears as a colorless, oily liquid. Fumes irritate the eyes and mucous membranes. Toxic. Corrosive to metals and tissue. Extremely dangerous to tissue; its burns may be followed by gangrene. Only shipped in cylinders. Under prolonged exposure to heat cylinders may violently rupture and rocket. Used to make other chemicals as well as a catalyst in the manufacture of other chemicals.
Scientific Research Applications
Fluorinating Agent and Oxidizer
Antimony pentafluoride (SbF5) is primarily recognized for its use as a moderate fluorinating agent and a powerful oxidizer. It plays a crucial role in the saturation of double bonds and is involved in the production of intercalated compounds of graphite. Furthermore, SbF5 is utilized in creating superacid systems, a category of acids that are more acidic than 100% sulfuric acid. Anhydrous metal salts, in combination with SbF5, find applications as UV catalysts for polymer production (Mahmood & Lindahl, 2000).
Investigation of Purity
Research has been conducted to investigate the purity of this compound using 19F NMR. This method aids in identifying impurities like HF and the presence of SbF6− species, enhancing the understanding of the compound's composition and quality in various syntheses and commercial products (Bock et al., 2012).
Graphite Intercalation and NMR Studies
This compound reacts with poly (carbon monofluoride) to form compounds containing fluorine species that are mobile above 4°C. This reaction and the compounds formed from it have been studied using NMR spectroscopy, highlighting its application in materials research, particularly in the context of graphite/antimony pentafluoride intercalation compounds (Ebert, Huggins & Brauman, 1976).
Liquid Structure Analysis
The liquid structure of this compound at room temperature has been a subject of interest. Studies using neutron and high-energy X-ray diffraction have shed light on the structural aspects of SbF5, including the arrangement of antimony and fluorine atoms. This research is vital for understanding the physical characteristics of SbF5 in its liquid state (McLain et al., 2007).
Alkane Oxidation
SbF5 has unique properties for forming stable carbonium ions through the oxidation of saturated hydrocarbons. This application is significant in organic chemistry, particularly in understanding and utilizing reaction mechanisms involving hydride ion abstraction (Lukas, Kramer & Kouwenhoven, 1973).
Mechanism of Action
Target of Action
Antimony pentafluoride (SbF5) is a strong Lewis acid . It is known for its ability to react with almost all known compounds . Its primary targets are organic compounds, which it can protonate and dissolve .
Mode of Action
This compound interacts with its targets by acting as a strong Lewis acid . It can protonate and dissolve almost all organic compounds . This strong Lewis acid is notable for its ability to react violently with water, attack the skin and eyes, and corrode metals .
Biochemical Pathways
It is known that sbf5 can oxidize oxygen in the presence of fluorine . It can also make very strong acids when mixed with hydrogen fluoride .
Pharmacokinetics
It is known that sbf5 is extremely toxic, corrosive, and hazardous to health . It releases hydrofluoric acid upon contact with water and biological tissues .
Result of Action
The result of this compound’s action is the formation of strong acids when mixed with hydrogen fluoride . It can also cause severe burns upon contact with eyes or skin . It is extremely toxic and can be lethal .
Action Environment
This compound is reactive in various environments. It reacts violently with water to form poisonous hydrogen fluoride fumes . If confined and wet, it can cause an explosion . It may cause fire in contact with combustible material . It is also known to be highly reactive in air, forming small amounts of hydrogen fluoride . Therefore, the environment significantly influences the compound’s action, efficacy, and stability.
Properties
| { "Design of the Synthesis Pathway": "Antimony pentafluoride can be synthesized by reacting antimony trifluoride with fluorine gas in the presence of a catalyst.", "Starting Materials": ["Antimony trifluoride", "Fluorine gas"], "Reaction": [ "Step 1: Antimony trifluoride is placed in a reaction vessel.", "Step 2: Fluorine gas is introduced into the reaction vessel in the presence of a catalyst such as iron or nickel.", "Step 3: The reaction mixture is heated to a temperature of around 200-300°C and allowed to react for several hours.", "Step 4: Antimony pentafluoride is formed as a white solid and can be collected by filtration or sublimation." ] } | |
CAS No. |
7783-70-2 |
Molecular Formula |
F5Sb |
Molecular Weight |
216.752 g/mol |
IUPAC Name |
antimony(5+);pentafluoride |
InChI |
InChI=1S/5FH.Sb/h5*1H;/q;;;;;+5/p-5 |
InChI Key |
VBVBHWZYQGJZLR-UHFFFAOYSA-I |
SMILES |
F[Sb](F)(F)(F)F |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[Sb+5] |
boiling_point |
286 °F at 760 mm Hg (EPA, 1998) 141 °C |
Color/Form |
Hygroscopic, moderately viscous liquid Hygroscopic, viscous liquid Oily, colorless liquid |
density |
3.097 at 78.44 °F (EPA, 1998) 3.10 g/cu cm Relative density (water = 1): 3.00 |
melting_point |
47 °F (EPA, 1998) 8.3 °C |
| 7783-70-2 | |
physical_description |
Antimony pentafluoride appears as a colorless, oily liquid. Fumes irritate the eyes and mucous membranes. Toxic. Corrosive to metals and tissue. Extremely dangerous to tissue; its burns may be followed by gangrene. Only shipped in cylinders. Under prolonged exposure to heat cylinders may violently rupture and rocket. Used to make other chemicals as well as a catalyst in the manufacture of other chemicals. OILY COLOURLESS HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
shelf_life |
Stable under recommended storage conditions. |
solubility |
Reacts violently with water Soluble in water and potassium fluoride Soluble in potassium fluoride (KF), liquid sulfur dioxide Solubility in water: reaction |
Synonyms |
antimony pentafluoride SbF5 cpd |
vapor_pressure |
Vapor pressure, kPa at 25 °C: 1.33 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


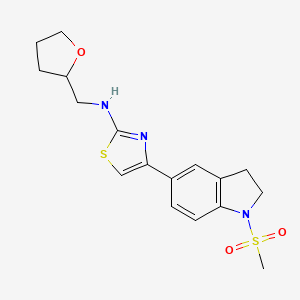
![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)

![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)

